molecular formula C16H10ClF3N2O3 B1667175 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 202821-81-6

3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1667175
CAS No.: 202821-81-6
M. Wt: 370.71 g/mol
InChI Key: QKOWACXSXTXRKA-UHFFFAOYSA-N
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Description

BMS 191011 is a chemical compound known for its ability to open large-conductance calcium-activated potassium channels. This compound has shown significant neuroprotective properties in various animal models of stroke .

Mechanism of Action

Target of Action

BMS-191011, also known as 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one or BMS-A, is a potent opener of the large-conductance Ca2±activated potassium (BKCa) channels . These channels play a crucial role in modulating vascular smooth muscle tone .

Mode of Action

BMS-191011 interacts with its target, the BKCa channels, by opening them . This interaction leads to the activation of these channels, which in turn modulates the vascular smooth muscle tone .

Biochemical Pathways

The activation of BKCa channels by BMS-191011 affects the biochemical pathways related to vascular smooth muscle tone regulation . The BKCa channels are a common downstream effector of nitric oxide (NO) and prostaglandin I2 in vasodilatory mechanisms in many blood vessels .

Pharmacokinetics

The pharmacokinetics of BMS-191011 involve its administration through intravenous injection . The compound is administered at doses ranging from 10-100 µg/kg . .

Result of Action

The activation of BKCa channels by BMS-191011 results in the dilation of rat retinal arterioles . This dilation occurs without significantly altering systemic blood pressure and heart rate . BMS-191011 has also shown neuroprotective activities in rodent models of stroke .

Action Environment

The action of BMS-191011 can be influenced by environmental factors. For instance, the vasodilator responses to BMS-191011 were significantly diminished by intravitreal injection of iberiotoxin, an inhibitor of BKCa channels . This suggests that the presence of certain substances in the environment can influence the efficacy of BMS-191011.

Biochemical Analysis

Biochemical Properties

BMS-191011 plays a crucial role in biochemical reactions by acting as an opener of BKCa channels. These channels are essential for regulating potassium ion flow across cell membranes, which in turn influences cellular excitability and neurotransmitter release. BMS-191011 interacts with the BKCa channels by binding to specific sites on the channel protein, leading to its activation. This interaction enhances the flow of potassium ions, thereby stabilizing the membrane potential and reducing cellular excitability .

Cellular Effects

BMS-191011 has been shown to affect various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by reducing excitotoxicity and oxidative stress. This compound also influences cell signaling pathways, particularly those involving calcium ions, by modulating the activity of BKCa channels. Additionally, BMS-191011 has been observed to impact gene expression related to cell survival and apoptosis, thereby promoting cell viability and reducing cell death .

Molecular Mechanism

The molecular mechanism of BMS-191011 involves its binding to the BKCa channels, leading to their activation. This activation results in an increased flow of potassium ions out of the cells, which hyperpolarizes the cell membrane and reduces cellular excitability. BMS-191011 also inhibits the influx of calcium ions, thereby reducing calcium-mediated cellular damage. These effects at the molecular level contribute to the compound’s neuroprotective properties and its ability to improve retinal circulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-191011 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. In in vitro studies, BMS-191011 has shown sustained activation of BKCa channels, leading to prolonged neuroprotective effects. In in vivo studies, the compound has demonstrated long-term benefits in reducing stroke-induced damage and improving retinal blood flow .

Dosage Effects in Animal Models

The effects of BMS-191011 vary with different dosages in animal models. At lower doses, the compound effectively opens BKCa channels and provides neuroprotection without significant adverse effects. At higher doses, BMS-191011 may cause toxicity and adverse effects, such as hypotension and bradycardia. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

BMS-191011 is involved in metabolic pathways related to potassium ion regulation and calcium signaling. The compound interacts with enzymes and cofactors that modulate the activity of BKCa channels, thereby influencing metabolic flux and metabolite levels. These interactions contribute to the overall effects of BMS-191011 on cellular function and neuroprotection .

Transport and Distribution

Within cells and tissues, BMS-191011 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the brain and retina. The efficient transport and distribution of BMS-191011 are crucial for its therapeutic efficacy and targeted action .

Subcellular Localization

BMS-191011 is localized in specific subcellular compartments, including the plasma membrane and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with BKCa channels present in these compartments. Targeting signals and post-translational modifications may direct BMS-191011 to these specific locations, enhancing its therapeutic effects .

Preparation Methods

The synthesis of BMS 191011 involves several steps. The process begins with 4-trifluoromethyl benzoyl hydrazine as the starting material. The steps include oxidative carbonylation, methyl protection, halogenation, amination, and deprotection . The reaction conditions are mild, and the raw materials are easily accessible .

Chemical Reactions Analysis

BMS 191011 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BMS 191011 has a wide range of scientific research applications:

Properties

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWACXSXTXRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174141
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202821-81-6
Record name BMS-191011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202821-81-6
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Record name BMS-191011
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

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